

# Technical Support Center: Optimization of BNTX Vaccine Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BNTX

Cat. No.: B1236580

[Get Quote](#)

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of BNT162b2 (**BNTX**) vaccine delivery to specific cell types.

## Frequently Asked Questions (FAQs)

**Q1:** What are the core components of the **BNTX** (BNT162b2) vaccine's lipid nanoparticle (LNP) delivery system?

**A1:** The BNT162b2 vaccine utilizes a lipid nanoparticle (LNP) to deliver its messenger RNA (mRNA) cargo.<sup>[1]</sup> LNPs are essential for protecting the fragile mRNA from degradation by enzymes in the body and facilitating its entry into cells.<sup>[2][3]</sup> The LNP formulation is typically composed of four key components:

- Ionizable Cationic Lipid: This lipid is positively charged at a low pH (within the endosome) but neutral at physiological pH.<sup>[4]</sup> This characteristic is crucial for encapsulating the negatively charged mRNA during formulation and for facilitating its release into the cytoplasm after the LNP is taken up by a cell.<sup>[5][6]</sup>
- Phospholipid: A helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which acts as a structural component, stabilizing the LNP bilayer.<sup>[4][7]</sup>

- Cholesterol: A steroid molecule that is incorporated into the lipid bilayer to regulate membrane fluidity and enhance the stability of the nanoparticle.[4][8]
- PEGylated Lipid (Lipid-PEG): A lipid anchored with polyethylene glycol (PEG). This component helps to control the particle size during formulation and provides a hydrophilic layer that sterically stabilizes the nanoparticle, preventing aggregation and reducing clearance by the immune system, thereby prolonging its circulation time.[5][8]

Q2: What are the primary cell types to target for an effective immune response with an mRNA vaccine?

A2: The primary targets for mRNA vaccines are antigen-presenting cells (APCs), with a particular focus on dendritic cells (DCs).[7][9] DCs are highly specialized APCs that play a critical role in initiating and shaping the adaptive immune response.[7] After taking up the mRNA-LNP, DCs translate the mRNA into the spike protein, process it, and present fragments (antigens) on their surface to T cells.[10] This process activates both CD4+ helper T cells, which support B cells in producing antibodies, and CD8+ cytotoxic T cells, which can kill infected cells.[11] While other cells at the injection site can also take up the LNPs, targeting DCs in lymphoid organs is a key strategy for inducing a potent and durable immune response.[12]

Q3: What are the main challenges in optimizing the delivery of mRNA-LNPs to specific cell types?

A3: Researchers face several significant challenges in targeting specific cell types with mRNA-LNPs:

- Delivery Efficiency and Extrahepatic Targeting: A major hurdle is that intravenously administered LNPs predominantly accumulate in the liver.[13] Achieving efficient delivery to other target organs or specific immune cell populations in lymphoid tissues remains a significant challenge.[12][13]
- Instability and Degradation: mRNA is an inherently unstable molecule, prone to degradation by nucleases.[14][15] The LNP formulation must be robust enough to protect the mRNA cargo during storage and transit through the body.[13][16] Instability can lead to premature release of the mRNA and reduced efficacy.[16]

- In Vitro-In Vivo Correlation (IVIVC): A persistent issue in LNP development is the poor correlation between experimental results obtained in cell culture (in vitro) and those observed in animal models (in vivo).[\[6\]](#)[\[17\]](#) An LNP formulation that shows high transfection efficiency in a cell line may not perform well in a complex biological system, leading to a high rate of false negatives and slowing down development.[\[18\]](#)[\[19\]](#)
- Controlled Immune Activation: The LNP and the mRNA itself can trigger innate immune responses.[\[14\]](#) While some immune activation is beneficial and acts as a natural adjuvant, an uncontrolled proinflammatory response can lead to toxicity or inhibit optimal vaccine function.[\[20\]](#)

Q4: How can the composition of an LNP be modified to improve delivery to dendritic cells?

A4: Modifying LNP composition is a key strategy for enhancing DC targeting. This can be achieved by:

- Adjusting Lipid Ratios: The molar ratio of the four lipid components (ionizable lipid, phospholipid, cholesterol, PEG-lipid) can be optimized to alter the nanoparticle's properties, influencing its interaction with cells.[\[8\]](#)
- Selecting Ionizable Lipids: Different ionizable lipids have different properties that can affect delivery efficiency and DC activation. Some studies have optimized LNP formulations by screening various ionizable lipids to find one that enables robust protein expression in lymph nodes.[\[12\]](#)
- Surface Modifications: While complex, modifying the LNP surface with ligands that bind to receptors highly expressed on DCs (e.g., DEC205, CD11c, CD40) can enhance targeted uptake through receptor-mediated endocytosis.[\[9\]](#)[\[21\]](#) For example, coating LNPs with a single-chain antibody (scFv) specific for murine DEC205 has been shown to preferentially deliver siRNA to DEC205+ DCs.[\[21\]](#)
- Modulating Surface Charge: The surface charge of the nanoparticle can be modified by adjusting the amount of cationic or ionizable lipids. This can influence how the LNP interacts with different cell types.[\[4\]](#)[\[9\]](#)

Q5: What is the role of LNP size in targeting dendritic cells?

A5: LNP size is a critical parameter for targeting splenic DCs. Studies have shown a clear correlation between particle size and uptake by DCs.[7][22] Larger LNPs, in the range of 200 to 500 nm, have been reported to deliver mRNA more efficiently to splenic DCs compared to smaller counterparts (<100 nm).[7][23] This is a significant finding, as many conventional LNP formulations are designed to be around 80-100 nm. The particle size can be controlled during the formulation process, for instance, by adding salt during microfluidic mixing.[7]

## Troubleshooting Guides

Problem: Low transfection efficiency in target cells in vitro.

| Potential Cause              | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                                      |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Suboptimal LNP Formulation   | <ol style="list-style-type: none"><li>1. Re-evaluate Lipid Ratios: Systematically vary the molar ratios of the ionizable lipid, phospholipid, cholesterol, and PEG-lipid. A common starting point for C12-200 mRNA-LNPs is a molar ratio of 35/16/46.5/2.5 (ionizable lipid:helper lipid:cholesterol:lipid-PEG).[8]</li><li>2. Screen Different Lipids: Test different types of ionizable and helper lipids, as their chemical structure can significantly impact transfection efficiency.[7]</li></ol> |
| Poor mRNA Quality            | <ol style="list-style-type: none"><li>1. Verify mRNA Integrity: Run the mRNA on a denaturing agarose gel or use a bioanalyzer to check for degradation. Ensure the mRNA has a proper 5' cap and a poly(A) tail of optimal length (around 100-120 nucleotides) to maximize stability and translation.[20]</li><li>2. Purify mRNA: Use appropriate purification methods (e.g., MEGAclear™ Transcription Clean-Up Kit) to remove contaminants from the in vitro transcription reaction.[23]</li></ol>      |
| Low Encapsulation Efficiency | <ol style="list-style-type: none"><li>1. Optimize Formulation Process: If using microfluidic mixing, adjust the flow rate ratio (FRR) and total flow rate (TFR) to improve encapsulation.</li><li>2. Measure Encapsulation: Use a fluorescent dye assay like RiboGreen to quantify the amount of encapsulated mRNA. Encapsulation efficiency should ideally be &gt;90%. [8][17]</li></ol>                                                                                                               |
| Inappropriate Cell Line      | Some cell lines are notoriously difficult to transfect. The choice of cell line can significantly affect the predictive value for in vivo performance.[19] Consider using primary cells, such as bone marrow-derived dendritic cells                                                                                                                                                                                                                                                                    |

(BMDCs), or more relevant cell lines like THP-1 for immune studies.[6][17]

Problem: High cytotoxicity observed in cell culture after LNP treatment.

| Potential Cause                      | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                     |
|--------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Toxicity of Cationic/Ionizable Lipid | <p>1. Reduce LNP Concentration: Perform a dose-response curve to find the optimal LNP concentration that maximizes transfection while minimizing toxicity. 2. Switch Ionizable Lipid: Some ionizable lipids are more toxic than others. Screen alternative lipids known for lower toxicity profiles.[4] Cationic lipids, in particular, can be associated with higher toxicity.[4]</p> |
| Contaminants in Formulation          | <p>1. Purify LNPs: Use dialysis or tangential flow filtration (TFF) to remove residual organic solvents (e.g., ethanol) and unencapsulated components from the LNP preparation.</p>                                                                                                                                                                                                    |
| Innate Immune Sensing of mRNA        | <p>1. Use Modified Nucleosides: Incorporate modified nucleosides like N1-methylpseudouridine (<math>m1\Psi</math>) into the mRNA sequence. This modification is known to reduce the activation of innate immune sensors like TLR7/8 and RIG-I, thereby decreasing inflammatory responses and increasing translation efficiency.[10][20]</p>                                            |

Problem: Poor correlation between in vitro and in vivo results.

| Potential Cause               | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                           |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Oversimplified In Vitro Model | <p>1. Use More Relevant Cell Types: Standard immortalized cell lines (e.g., HeLa, HEK293) may not predict LNP behavior in immune cells. [17][19] Use primary immune cells or co-culture systems to better mimic the <i>in vivo</i> environment.</p> <p>[6] 2. Incorporate 3D Models: Advanced models like patient-derived organoids can offer more physiologically relevant responses compared to 2D cell cultures.[11]</p>                                                                                                                                                                                                  |
| Different Uptake Mechanisms   | <p>1. Analyze Protein Corona: <i>In vivo</i>, LNPs are coated with serum proteins (the "protein corona"), which alters their size, charge, and cellular interactions. This is absent in many <i>in vitro</i> assays. Pre-incubating LNPs with serum before adding them to cells may provide a more predictive model.</p> <p>2. Consider Biodistribution: The primary determinant of <i>in vivo</i> efficacy is often biodistribution (i.e., getting the LNP to the target tissue).[13] <i>In vitro</i> screens cannot predict this. There is often no substitute for direct <i>in vivo</i> testing in animal models.[18]</p> |

Problem: Low antibody titers or weak T-cell response *in vivo*.

| Potential Cause                 | Suggested Solution                                                                                                                                                                                                                                                                                                                                                                                                                                                       |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Insufficient Antigen Expression | <ol style="list-style-type: none"><li>1. Optimize mRNA Design: Ensure the mRNA sequence is codon-optimized for high expression in mammalian cells. Check that the 5' and 3' untranslated regions (UTRs) are designed to enhance translation efficiency and stability.<a href="#">[20]</a></li><li>2. Increase Vaccine Dose: Perform a dose-escalation study in an animal model to determine if a higher mRNA dose improves immunogenicity.<a href="#">[24]</a></li></ol> |
| Suboptimal Adjuvant Effect      | <ol style="list-style-type: none"><li>1. Leverage Innate Immunity: While m1Ψ-modified mRNA reduces innate sensing, some level of immune activation is required for a strong adaptive response.<a href="#">[20]</a> Consider using unmodified uridine-containing mRNA or formulating with an adjuvant if the response is consistently weak.<a href="#">[20]</a> The LNP itself can provide an adjuvant effect.<a href="#">[25]</a></li></ol>                              |
| Poor Targeting to APCs          | <ol style="list-style-type: none"><li>1. Optimize LNP Size for DC Targeting: As discussed, larger LNPs (200-500 nm) may be more effective for targeting splenic DCs.<a href="#">[7]</a> Adjust the formulation parameters to increase particle size.</li><li>2. Change Administration Route: The route of administration (e.g., intramuscular, subcutaneous, intravenous) can significantly impact which cell types and lymphoid organs are targeted.</li></ol>          |
| Incorrect Timing of Boost       | The timing of the booster dose is critical for maturing the immune response. <a href="#">[26]</a> <a href="#">[27]</a> An interval of 3-4 weeks is common, but this may need to be optimized for a specific LNP formulation or antigen. <a href="#">[24]</a>                                                                                                                                                                                                             |

## Experimental Protocols

## Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic device, a common method for producing uniform nanoparticles.[\[3\]](#)[\[8\]](#)

### Materials:

- Lipids (ionizable, phospholipid, cholesterol, PEG-lipid) dissolved in ethanol.
- mRNA dissolved in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
- Microfluidic mixing device (e.g., NanoAssemblr).
- Syringe pumps.

### Methodology:

- Prepare the lipid mixture in ethanol. For example, a molar ratio of 35/16/46.5/2.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
- Prepare the mRNA solution in the aqueous buffer.
- Set up the microfluidic device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
- Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and a total flow rate (TFR). The rapid mixing of the two streams causes the lipids to self-assemble around the mRNA, forming LNPs.
- Collect the resulting nanoparticle suspension.
- Dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours to remove the ethanol and raise the pH, resulting in a stable, neutral-charge nanoparticle suspension.
- Sterilize the final LNP formulation by passing it through a 0.22  $\mu$ m filter.

- Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

## Protocol 2: Quantification of mRNA Encapsulation Efficiency

This protocol uses the Quant-iT RiboGreen assay to determine the percentage of mRNA successfully encapsulated within the LNPs.[\[8\]](#)[\[17\]](#)

### Materials:

- mRNA-LNP sample.
- Quant-iT RiboGreen reagent.
- TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
- Triton X-100 (1% w/v in TE buffer).
- 96-well black plate.
- Fluorescence plate reader.

### Methodology:

- Prepare a standard curve of your specific mRNA in TE buffer.
- In a 96-well plate, prepare two sets of wells for your LNP sample.
- In the first set of wells ("Total mRNA"), add the LNP sample and dilute it with 1% Triton X-100 in TE buffer. The detergent will lyse the LNPs, releasing all the mRNA.
- In the second set of wells ("Free mRNA"), add the LNP sample and dilute it with TE buffer alone. This measures only the mRNA that is on the outside of or not encapsulated by the LNPs.
- Incubate the plate at 37°C for 15 minutes.

- Add the RiboGreen reagent to all standard and sample wells.
- Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).
- Calculate the concentration of "Total mRNA" and "Free mRNA" using the standard curve.
- Calculate the Encapsulation Efficiency (EE) using the formula:  $EE (\%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100$

## Protocol 3: In Vivo Evaluation of Immune Response in Mice

This protocol outlines a general workflow for assessing the immunogenicity of an mRNA-LNP vaccine candidate in a mouse model.[\[24\]](#)

### Materials:

- C57BL/6 or BALB/c mice (6-8 weeks old).
- mRNA-LNP vaccine formulation.
- Control (e.g., LNP with irrelevant mRNA or PBS).
- Syringes and needles for injection (e.g., intramuscular).

### Methodology:

- Immunization: Vaccinate mice with the mRNA-LNP formulation (e.g., 1-10  $\mu$ g mRNA per mouse) via intramuscular injection into the quadriceps. Administer a prime dose on Day 0 and a boost dose on Day 21.[\[24\]](#)
- Sample Collection: Collect blood samples via submandibular or tail vein bleed at various time points (e.g., Day 21, Day 35) to analyze the antibody response.
- Terminal Harvest: At the end of the study (e.g., Day 35), euthanize the mice and harvest spleens for T-cell analysis and serum for final antibody analysis.
- Antibody Titer Measurement (ELISA):

- Coat ELISA plates with the target antigen (e.g., recombinant Spike protein).
- Add serially diluted serum samples from the vaccinated mice.
- Use a secondary antibody (e.g., anti-mouse IgG) conjugated to an enzyme (e.g., HRP) for detection.
- Add a substrate and measure the absorbance to quantify antigen-specific antibody titers.  
[\[24\]](#)

- T-Cell Response (ELISpot or Intracellular Cytokine Staining):
  - Isolate splenocytes from the harvested spleens.
  - Re-stimulate the splenocytes in vitro with peptides corresponding to the vaccine antigen.
  - For ELISpot, measure the number of cytokine-secreting cells (e.g., IFN-γ, IL-2).[\[11\]](#)
  - For Intracellular Cytokine Staining (ICS), use flow cytometry to identify and quantify cytokine-producing CD4+ and CD8+ T cells.[\[24\]](#)

## Quantitative Data Summary

Table 1: Physicochemical Properties of LNP Formulations Optimized for Splenic Dendritic Cell (DC) Targeting

| Formulation ID | Ionizable Lipid | Molar Ratio (Ionizable :Helper:Chol:PEG) | Particle Size (nm) | PDI           | Target Cell    | Reference |
|----------------|-----------------|------------------------------------------|--------------------|---------------|----------------|-----------|
| A-11-LNP       | Proprietary     | Optimized for large size                 | 200 - 500          | < 0.2         | Splenic DCs    | [7],[22]  |
| C12-200 LNP    | C12-200         | 35:16:46.5:2.5                           | ~80                | < 0.1         | General/He pG2 | [8]       |
| DEC-LNP        | DLin-MC3-DMA    | Not specified                            | ~70-90             | Not specified | DEC205+ DCs    | [21]      |

This table summarizes data from different studies to illustrate how LNP properties can be tailored for specific applications.

Table 2: Comparison of In Vitro vs. In Vivo LNP Performance

| LNP Type                   | In Vitro Model                    | In Vitro Outcome                 | In Vivo Model                             | In Vivo Outcome                                    | Correlation                                               | Reference |
|----------------------------|-----------------------------------|----------------------------------|-------------------------------------------|----------------------------------------------------|-----------------------------------------------------------|-----------|
| Lipidoid Library           | HeLa Cells (Luciferase Knockdown) | Variable efficacy across library | Mice (Factor VII Silencing)               | Variable efficacy across library                   | Weak correlation: Many false negatives observed in vitro. | [19]      |
| Clinically Approved Lipids | Dendritic Cells, Macrophages      | Variable protein expression      | Zebrafish Embryos, Mice (T-cell response) | Divergent results from in vitro expression levels. | Poor correlation                                          | [17],[6]  |

This table highlights the widely reported discrepancy between in vitro screening results and in vivo functional outcomes for LNP-mediated delivery.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for developing and testing targeted mRNA-LNP formulations.



[Click to download full resolution via product page](#)

Caption: Cellular uptake and endosomal escape pathway for an mRNA-LNP.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for innate immune activation by mRNA vaccines.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mRNA Clinical Trials: Key Regulatory Considerations [advarra.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Design Strategies for Novel Lipid Nanoparticle for mRNA Vaccine and Therapeutics: Current Understandings and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. mRNA-Loaded Lipid Nanoparticles Targeting Dendritic Cells for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Frontiers | Advances in dendritic cell targeting nano-delivery systems for induction of immune tolerance [frontiersin.org]

- 10. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mRNA |临床前测试 [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [us.progen.com]
- 14. Opportunities and Challenges in the Delivery of mRNA-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prospects and Challenges in Developing mRNA Vaccines for Infectious Diseases and Oncogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The in Vitro – in Vivo Translation of Lipid Nanoparticles for Hepatocellular siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Delivery of siRNAs to Dendritic Cells Using DEC205-Targeted Lipid Nanoparticles to Inhibit Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] mRNA-Loaded Lipid Nanoparticles Targeting Dendritic Cells for Cancer Immunotherapy | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical evaluation of a SARS-CoV-2 mRNA vaccine PTX-COVID19-B - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Innate and Adaptive Immune Parameters following mRNA Vaccination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. BNT162b2 vaccine induces divergent B cell responses to SARS-CoV-2 S1 and S2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Optimization of BNTX Vaccine Delivery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1236580#optimization-of-bntx-vaccine-delivery-to-specific-cell-types>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)